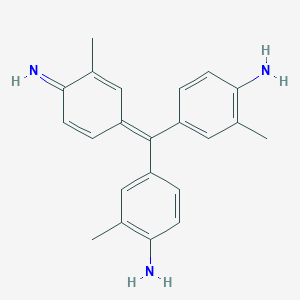

New fuchsin free base

描述

属性

IUPAC Name |

4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFPRITXEIBEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863133 | |

| Record name | 4,4'-[(4-Imino-3-methylcyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-74-6 | |

| Record name | 4,4′-[(4-Imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-[(4-Imino-3-methylcyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-[(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Applied Chromogenics of New Fuchsin Free Base: A Technical Whitepaper

As a Senior Application Scientist, I approach dye chemistry not merely as a histological exercise, but as a precise manipulation of molecular physics. The utility of a chromogen in drug development and diagnostics is dictated by its electron delocalization, pKa shifts, and steric interactions. This whitepaper deconstructs the chemical structure, causality, and advanced applications of New Fuchsin free base, providing self-validating protocols for researchers and drug development professionals.

Chemical Structure and Physicochemical Causality

New Fuchsin free base (IUPAC: 4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline) is a highly conjugated triphenylmethane derivative[1].

The Causality of Color and Solubility: The intense chromogenic properties of New Fuchsin are driven by the extensive π -electron delocalization across its three aromatic rings. In its free base form, the molecule is an uncharged imine. This lack of charge renders the free base highly lipophilic and poorly soluble in aqueous environments, which is suboptimal for biological assays[2].

To utilize this molecule in tissue staining or immunohistochemistry (IHC), it must undergo protonation (typically via hydrochloric acid) to form the conjugate acid, New Fuchsin hydrochloride (Basic Violet 2)[3]. This protonation breaks the absolute symmetry of the molecule but drastically increases its aqueous solubility, allowing it to penetrate hydrated tissue matrices effectively.

Quantitative Physicochemical Properties

The following table summarizes the core metrics of the free base that dictate its behavior in solution and tissue interactions:

| Property | Value | Mechanistic Significance |

| Molecular Formula | C₂₂H₂₃N₃ | Triphenylmethane backbone provides the structural foundation for π -conjugation. |

| Molecular Weight | 329.4 g/mol | Optimal steric size for permeating cross-linked, formalin-fixed tissue networks. |

| Log Pow (Calculated) | 1.54 | Indicates lipophilicity; confirms the necessity of protonation for aqueous assay buffers. |

| Topological Polar Surface Area | 75.9 Ų | Facilitates strong hydrogen bonding with tissue substrates (e.g., elastic fibers). |

| Hydrogen Bond Donors/Acceptors | 2 / 3 | Drives affinity for cystine-rich proteins and nucleic acids. |

Synthesis and Structural Maturation

The industrial and laboratory synthesis of New Fuchsin relies on the acid-catalyzed condensation of o-toluidine with formaldehyde. This reaction proceeds through a colorless leuco intermediate, which must be oxidized to yield the highly conjugated, colored free base. Subsequent protonation yields the active histological dye.

Caption: Workflow of New Fuchsin synthesis from o-Toluidine to the active dye.

Core Applications in Drug Development

Endocrinology: Pancreatic Beta Cell Assessment

In diabetes drug development, quantifying insulin-producing beta-cell mass is critical. New Fuchsin is a primary component in Aldehyde-Fuchsin staining[4].

-

Mechanistic Causality: The dye reacts with paraldehyde to form a Schiff base. This complex exhibits a profound, selective affinity for the cystine-rich proteins packaged within insulin granules, allowing researchers to visually quantify beta-cell degranulation in response to therapeutic agents.

Multiplexed Immunohistochemistry (IHC)

In oncology and biomarker discovery, tracking multiple proteins simultaneously requires chromogens that offer high contrast. New Fuchsin is utilized as a diazonium salt in Alkaline Phosphatase (AP) detection systems[5].

-

Mechanistic Causality: Unlike DAB (which polymerizes into a brown precipitate via peroxidase), New Fuchsin couples with naphthol derivatives cleaved by AP to form a bright red, highly insoluble azo dye. This provides stark visual contrast against brown or blue counterstains.

Caption: Mechanistic pathway of New Fuchsin in Alkaline Phosphatase detection.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that chemical failures are detected before tissue analysis begins.

Protocol 1: Aldehyde-New Fuchsin Staining for Beta Cells

This protocol utilizes the Schiff base condensation mechanism to target insulin granules[4].

-

Primary Dissolution: Dissolve 0.5 g of New Fuchsin in 100 mL of 70% ethanol.

-

Catalysis: In a certified fume hood, add 1.0 mL of paraldehyde and 1.0 mL of concentrated HCl to the solution.

-

Validation Checkpoint (Ripening): Allow the solution to incubate at room temperature for 24–72 hours.

-

Causality & Validation: During this window, the paraldehyde reacts with the fuchsin to form the active Schiff base. The system self-validates when the solution's color shifts dramatically from bright magenta to deep purple. If the solution remains magenta, the paraldehyde has oxidized/degraded, and the stain will fail to bind cystine-rich proteins. Discard and remake.

-

-

Staining: Apply the ripened solution to deparaffinized tissue sections for 15–30 minutes.

-

Differentiation: Wash slides in 70% ethanol until the background connective tissue is clear, leaving only the beta-cell granules stained deep purple.

Protocol 2: New Fuchsin Alkaline Phosphatase (AP) Substrate Detection

This workflow leverages diazotization and azo coupling for high-resolution IHC[5].

-

Stock Preparation:

-

Solution A: 0.2% New Fuchsin in 2N HCl.

-

Solution B: 0.4% Sodium Nitrite + 20mM Levamisole in distilled water.

-

Solution C: 1% Naphthol AS-BI Phosphate in Dimethylformamide (DMF).

-

-

Diazotization Activation: Mix 5 drops of Solution A with 5 drops of Solution B.

-

Causality: The HCl and Sodium Nitrite react instantly to form nitrous acid, which diazotizes the New Fuchsin, preparing it for coupling.

-

-

Substrate Integration: Add 5 drops of Solution C and 5 mL of 0.05M Tris-HCl buffer (pH 8.7) to the diazotized mixture. Mix thoroughly.

-

Validation Checkpoint (Enzyme Specificity): Apply the working solution to tissue sections for 10–20 minutes at room temperature.

-

Causality & Validation: Levamisole is specifically included to inhibit endogenous tissue alkaline phosphatase. A parallel negative control slide (processed without the primary antibody) must be run simultaneously. The negative control must remain completely colorless. If red precipitation occurs on the negative control, endogenous AP was not fully suppressed, and the assay results are invalid.

-

-

Termination: Rinse thoroughly in tap water to stop the enzyme kinetics, counterstain with hematoxylin, and coverslip.

References

-

PubChem - New fuchsin free base | C22H23N3 | CID 18612. National Institutes of Health (NIH). 1

-

PubChem - New Fuchsin | C22H24ClN3 | CID 14454445. National Institutes of Health (NIH).3

-

BenchChem - Aldehyde-Fuchsin Staining with New Fuchsin: Application Notes and Protocols. 4

-

IHC WORLD - Protocol for New Fuchsin Alkaline Phosphatase Substrate Solution. 5

-

Unisource Chemicals Pvt. Ltd - Material Safety Data Sheet: NEW FUCHSIN. 2

Sources

- 1. New fuchsin free base | C22H23N3 | CID 18612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ucplchem.com [ucplchem.com]

- 3. New Fuchsin | C22H24ClN3 | CID 14454445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protocol for New Fuchsin Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

The Mechanistic Role of New Fuchsin Free Base in Histology: A Technical Whitepaper

Executive Summary

New Fuchsin (Magenta III, Basic Violet 2) is a synthetic triarylmethane dye that has become a cornerstone in modern histological and immunohistochemical (IHC) applications[1]. While often supplied as a water-soluble hydrochloride salt, the free base form of New Fuchsin offers distinct chemical advantages. Because the deprotonated carbinol base is uncharged and highly lipophilic, it exhibits exceptional solubility in organic solvents and superior penetration into lipid-rich biological structures[2]. This whitepaper dissects the chemical mechanisms, quantitative advantages, and self-validating protocols for utilizing New Fuchsin free base in Alkaline Phosphatase (AP) IHC and Acid-Fast Bacilli (AFB) staining.

Chemical Topology: The Free Base Advantage

Triarylmethane dyes exhibit pronounced pH-dependent structural shifts. In acidic or neutral aqueous environments, New Fuchsin exists as a protonated cation, rendering it water-soluble and intensely colored[2]. However, in its free base (carbinol) form, the molecule is deprotonated, colorless, and highly lipophilic[2].

Causality in Formulation: For advanced histological applications, starting with the free base is highly advantageous. It can be dissolved at high concentrations in organic solvents such as dimethylformamide (DMF) or ethanol without premature aqueous hydrolysis[3]. This lipophilic state is the critical prerequisite for two distinct mechanisms:

-

In Situ Diazotization (IHC): The organic solution can be rapidly acidified to form a highly reactive electrophile[4].

-

Lipid Partitioning (AFB Staining): The uncharged molecule seamlessly penetrates the hydrophobic mycolic acid layer of mycobacteria[5].

Mechanism of Action: Alkaline Phosphatase Immunohistochemistry

In multiplexed IHC, differentiating target antigens requires chromogens that offer high contrast against counterstains and melanin. New Fuchsin is a premier chromogen for Alkaline Phosphatase (AP) detection systems, producing a vivid, alcohol-resistant fuchsia/red precipitate[6].

The Azo-Coupling Reaction

The mechanism relies on the conversion of the New Fuchsin free base into a diazonium salt, followed by an azo-coupling reaction with an enzymatically cleaved substrate[4]:

-

Diazotization: The New Fuchsin free base is mixed with sodium nitrite ( NaNO2 ) and hydrochloric acid (HCl). The HCl converts NaNO2 into nitrous acid ( HNO2 ), which attacks the primary amine groups on the New Fuchsin molecule, forming a highly reactive, electrophilic diazonium salt[3][4].

-

Enzymatic Cleavage: Tissue-bound Alkaline Phosphatase (conjugated to the secondary antibody) hydrolyzes the phosphate group from the substrate, Naphthol AS-BI phosphate, leaving a highly nucleophilic naphthol intermediate[3].

-

Precipitation: The New Fuchsin diazonium salt reacts instantly with the nucleophilic naphthol via azo-coupling. This forms a highly stable, insoluble red azo dye precisely at the site of the target antigen[3][4].

Chemical workflow of New Fuchsin diazonium salt formation and azo coupling in IHC.

Mechanism of Action: Acid-Fast Bacilli (AFB) Staining

Mycobacteria (e.g., Mycobacterium tuberculosis) are notoriously difficult to stain due to their unique cell wall architecture, which is heavily fortified with hydrophobic mycolic acids[5].

The modified Ziehl-Neelsen stain leverages the lipophilicity of the New Fuchsin free base. Formulated with a surfactant or phenol in an alcohol base, the dye acts as a permeating agent[5]. Because the free base lacks a restrictive ionic charge, it partitions directly into the waxy lipid layer[5]. Once inside the cell, the dye complexes with the intracellular environment. When the tissue is subsequently washed with a harsh acid-alcohol decolorizer, the mycolic acid barrier prevents the extraction of the dye, leaving the acid-fast bacteria bright red against a blue background[5].

Mechanism of mycobacterial cell wall penetration and retention by New Fuchsin.

Quantitative Data & Comparative Analysis

To justify the selection of New Fuchsin over alternative reagents, we must evaluate its performance metrics. Table 1 outlines how New Fuchsin compares to other common IHC chromogens, highlighting its unique resistance to alcohol dehydration[6][7]. Table 2 demonstrates the sensitivity of AFB staining based on the concentration of the fuchsin dye[1].

Table 1: Comparative Analysis of IHC Chromogens

| Chromogen | Target Enzyme | Precipitate Color | Alcohol Solubility | Contrast vs. Melanin |

| New Fuchsin | Alkaline Phosphatase | Magenta/Red | Insoluble (Allows permanent mounting) | High |

| Fast Red | Alkaline Phosphatase | Red | Soluble (Requires aqueous mounting) | Moderate |

| DAB | Horseradish Peroxidase | Brown | Insoluble | Poor (Masks melanin) |

Table 2: AFB Staining Sensitivity by Fuchsin Concentration

| Fuchsin Concentration | Diagnostic Sensitivity | Background Noise | Recommended Application |

| 0.1% | ~74% | Low | Not recommended for clinical diagnostics |

| 0.3% | ~65% | Low | Routine histological screening |

| 1.0% | ~83% | Moderate | High-sensitivity mycobacteria detection |

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and validation checkpoints to ensure scientific integrity.

Protocol 1: New Fuchsin Azo-Coupling for AP-IHC

Objective: Localize target antigens using an AP-conjugated secondary antibody.

Reagent Preparation (The Diazotization Step):

-

Solution A: Dissolve 0.4 g of New Fuchsin free base in 250 µL Dimethylformamide (DMF). Causality: DMF acts as the organic vehicle for the lipophilic free base[3].

-

Solution B: Prepare a 4% Sodium Nitrite ( NaNO2 ) solution in distilled water[3].

-

Activation: Mix 400 µL of Solution A with 2 mL of 36% HCl and 400 µL of Solution B. Incubate for 5 minutes. Causality: The acid catalyzes the formation of nitrous acid, yielding the reactive New Fuchsin diazonium salt[3][4].

-

Substrate Buffer: Add the activated mixture to 20 mL of 0.1 M Sodium Acetate buffer (pH 5.2) containing 4 mg of Naphthol AS-BI phosphate and 5 mM Levamisole[3][8]. Causality: Levamisole specifically inhibits endogenous tissue AP, preventing false positives, while leaving the exogenous calf-intestinal AP intact[8].

Staining Workflow:

-

Apply the complete Substrate Buffer to the tissue section (post-secondary antibody incubation).

-

Incubate at room temperature for 15–30 minutes, monitoring microscopically until a vivid magenta precipitate forms at the target sites[6].

-

Validation Check: The negative control slide (primary antibody omitted) must remain completely clear of red precipitate. If red background is observed, endogenous AP was insufficiently blocked.

-

Rinse in distilled water, counterstain with Mayer's Hematoxylin, dehydrate through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium[7].

Protocol 2: Modified Ziehl-Neelsen AFB Staining

Objective: Identify acid-fast mycobacteria in Formalin-Fixed Paraffin-Embedded (FFPE) tissue.

Staining Workflow:

-

Deparaffinize slides in xylene and hydrate through graded alcohols to distilled water[7].

-

Apply the AFB Core Stain (1.75% New Fuchsin free base, surfactant, and alcohol base) to the tissue section[5].

-

Microwave or heat the slides to 60°C for 10 minutes. Causality: Heat increases the kinetic energy of the cell wall lipids, allowing the lipophilic dye to penetrate the mycolic acid layer[1][5].

-

Rinse thoroughly in running tap water.

-

Apply Acid-Alcohol Decolorizer (e.g., 64% methanol, 18% sulfuric acid) for 1–2 minutes until the tissue appears pale pink[5]. Causality: This strips the dye from all non-acid-fast elements[5].

-

Counterstain with 0.015% Aniline Blue for 1 minute to provide a contrasting background[5].

-

Validation Check: Examine the known positive control slide. Mycobacteria must appear bright red against a distinct blue background. If the bacteria are blue, the decolorization step was too harsh or the initial penetration failed.

-

Rinse, dehydrate, clear, and mount.

References

- The History and Application of New Fuchsin in Biological Staining - Benchchem.

- BenchMark Special Stains AFB Staining Kit - ROCHE - eLabDoc.

- Histofine - NICHIREI BIOSCIENCES INC.

- The Color of Tissue Diagnostics - Sigma-Aldrich.

- Introduction to Immunohistochemistry (Chapter 1) - Cambridge University Press & Assessment.

- Immunotoxic effects of exposure to the antifouling copper(I) biocide on target and nontarget bivalve species - PMC - NIH.

- Assessing Tumor Angiogenesis in Histological Samples - ResearchGate.

- Triarylmethane dye - Grokipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Triarylmethane dye â Grokipedia [grokipedia.com]

- 3. Immunotoxic effects of exposure to the antifouling copper(I) biocide on target and nontarget bivalve species: a comparative in vitro study between Mytilus galloprovincialis and Ruditapes philippinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 6. Introduction to Immunohistochemistry (Chapter 1) - Immunohistochemistry and Ancillary Studies in Diagnostic Dermatopathology [cambridge.org]

- 7. nichireibiosciences.com [nichireibiosciences.com]

- 8. researchgate.net [researchgate.net]

The Solvation Dynamics of New Fuchsin Free Base in Organic Solvents: A Technical Guide for Advanced Applications

Executive Summary

New Fuchsin (Basic Violet 2) is a ubiquitous triarylmethane dye historically utilized in histology, microbiology, and textile manufacturing[1]. In standard laboratory settings, it is almost exclusively encountered as a hydrochloride salt (PubChem CID 14454445)[2]. However, as modern drug development, polymer chemistry, and the design of chemoselective turn-on probes advance[3], the demand for non-aqueous, highly lipophilic dye variants has surged.

This technical whitepaper explores the New Fuchsin free base (PubChem CID 18612)[4]—the unprotonated, neutral counterpart to the traditional salt. By removing the chloride counter-ion, the molecule's thermodynamic solubility profile fundamentally shifts, unlocking high solubility in organic solvents. This guide provides application scientists with the mechanistic causality, quantitative data, and self-validating protocols necessary to leverage the free base in complex organic matrices.

Chemical Profiling & Mechanistic Causality of Solvation

To understand the solubility behavior of New Fuchsin free base, one must analyze the thermodynamics of its solvation.

The standard New Fuchsin hydrochloride salt dissolves readily in polar protic solvents (like water and low-molecular-weight alcohols) because the high dielectric constant of these solvents overcomes the ionic lattice energy, solvating the dissociated chloride anion and the cationic dye center[2].

Conversely, the New Fuchsin free base is an uncharged imine/amine structure (4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline)[4]. The absence of an ionic charge drastically lowers its polarity and Hildebrand solubility parameter.

-

Causality of Organic Solvation: Without the need to stabilize an ionic charge, solvation is no longer dependent on a solvent's dielectric constant. Instead, dissolution is driven by dispersion forces , dipole-dipole interactions , and hydrogen bonding [3]. Consequently, the free base exhibits near-total insolubility in water but exceptional solubility in polar aprotic solvents (e.g., DMSO), polar protic organics (e.g., Ethanol), and non-polar halogenated solvents (e.g., Dichloromethane).

Caption: Solvation pathways and dominant intermolecular forces for New Fuchsin free base in organic solvents.

Quantitative Solubility Profiles

The table below contrasts the empirical solubility data of the traditional New Fuchsin Hydrochloride against the thermodynamic solubility profile of the New Fuchsin Free Base across various solvent classes.

Note: While the hydrochloride salt's data is well-documented (e.g., 32 g/L in Ethanol, ~25-50 mg/mL in DMSO)[5], the free base profile highlights the critical inversion of aqueous vs. organic affinity.

| Solvent | Solvent Class | New Fuchsin (HCl Salt) Solubility[5] | New Fuchsin (Free Base) Solubility Profile | Mechanistic Driver for Free Base |

| Water | Highly Polar Protic | 11.3 g/L (1.13%) | < 0.1 g/L (Practically Insoluble) | Lack of ion-dipole stabilization; high hydrophobic surface area. |

| Ethanol (Abs) | Polar Protic | 32.0 g/L (3.2%) | > 40.0 g/L (Highly Soluble) | Strong hydrogen-bond donor/acceptor interactions with the imine/amine groups. |

| Methanol | Polar Protic | Soluble | Highly Soluble | Similar to ethanol; excellent for preparing highly concentrated stock solutions. |

| DMSO | Polar Aprotic | 25 - 50 mg/mL | > 50 mg/mL (Freely Soluble) | Exceptional dipole moment stabilizes the highly conjugated aromatic system. |

| Dichloromethane | Non-Polar / Halogenated | Insoluble / Trace | > 30 mg/mL (Soluble) | Matching dispersion forces and lipophilicity; ideal for anhydrous organic synthesis. |

Self-Validating Experimental Protocol: Precision Solubility Determination

When transitioning to the free base form for assay development, researchers must establish precise solubility limits in their specific organic solvent mixtures. Standard visual assessments are insufficient. The following protocol utilizes an Isothermal Shake-Flask Method coupled with a strict Gravimetric Mass-Balance to create a self-validating system.

Causality Behind the Methodology:

-

Why Isothermal Equilibration? Solubility is highly temperature-dependent. Fluctuations can cause supersaturation artifacts. Maintaining a strict 25.0 °C ensures thermodynamic equilibrium.

-

Why Ultracentrifugation over Filtration? The free base is highly lipophilic and will readily adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration in the filtrate. Centrifugation eliminates this matrix interference.

-

Why Mass-Balance Validation? By quantifying both the dissolved dye (via HPLC) and the remaining undissolved pellet (via gravimetry), you close the analytical loop. If the numbers do not sum to the initial input mass, it immediately flags solvent evaporation or chemical degradation.

Step-by-Step Protocol

-

Solid Phase Saturation: Accurately weigh 100.0 mg of New Fuchsin free base powder[4] into a pre-weighed, hermetically sealable glass vial. Add exactly 1.00 mL of the target organic solvent (e.g., anhydrous DMSO or Ethanol).

-

Isothermal Equilibration: Place the vial in a thermostatically controlled shaker at 25.0 °C ± 0.1 °C. Agitate at 300 RPM for 24 hours to ensure complete thermodynamic saturation.

-

Phase Separation: Transfer the suspension to a pre-weighed microcentrifuge tube. Centrifuge at 15,000 x g for 30 minutes at 25.0 °C to pellet the undissolved solid.

-

Supernatant Quantification (HPLC-UV): Carefully aspirate a 10 µL aliquot of the supernatant. Dilute serially in the mobile phase to fall within the linear dynamic range of your HPLC-UV system. Measure absorbance at λmax (approx. 553 nm, solvent dependent)[5][6] and calculate concentration against a pre-established standard curve.

-

Gravimetric Mass Balance (The Validation Step): Carefully aspirate and discard the remaining supernatant. Dry the undissolved pellet under a gentle stream of nitrogen, then place under vacuum until a constant weight is achieved. Weigh the dried pellet.

-

System Validation:

-

Massdissolved=(ConcentrationHPLC×TotalVolume)

-

Masstotal_input=Massdissolved+Masspellet

-

Acceptance Criteria: The calculated Masstotal_input must be within ±5% of the original 100.0 mg. If validated, the HPLC concentration is confirmed as the true thermodynamic solubility limit.

-

Caption: Experimental workflow for self-validating solubility determination of New Fuchsin free base.

Applications in Drug Development & Diagnostics

The ability to dissolve New Fuchsin free base in purely organic, non-aqueous environments opens several advanced application pathways:

-

Chemoselective Turn-On Probes: In high-throughput screening for enzymatic activity, triarylmethane derivatives are utilized to create fluorogenic or chromogenic probes[3]. The free base form allows for synthetic modifications (e.g., functionalizing the primary amines) in anhydrous organic solvents like DCM or DMF, where the presence of a chloride ion would otherwise poison the catalyst or cause precipitation.

-

Lipid Nanoparticle (LNP) Integration: For tracking drug delivery systems, dyes must be encapsulated within the hydrophobic core of LNPs. The high lipophilicity of the free base allows it to partition seamlessly into the lipid phase, whereas the salt form would leak into the aqueous exterior.

-

Non-Aqueous Histological Mounting: While the salt form is standard for aqueous acid-fast staining (Ziehl-Neelsen)[7], the free base is ideal for specialized non-aqueous mounting media and polymer-embedded tissue preservation, preventing dye leaching over time.

References

- PubChem Compound Summary for CID 14454445, New Fuchsin. National Center for Biotechnology Information (NCBI).

- PubChem Compound Summary for CID 18612, New fuchsin free base. National Center for Biotechnology Information (NCBI).

- A Comprehensive Technical Guide to the Solubility of New Fuchsin. BenchChem.

- New Fuchsin for microscopy 3248-91-7. Sigma-Aldrich.

- Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. PubMed Central (PMC).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New Fuchsin | C22H24ClN3 | CID 14454445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New fuchsin free base | C22H23N3 | CID 18612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Fuchsin for microscopy 3248-91-7 [sigmaaldrich.com]

- 7. WO2019122062A1 - Phenol-free acid-fast staining composition and use thereof - Google Patents [patents.google.com]

Spectral Dynamics and Photophysics of New Fuchsin Free Base: A Technical Guide

Executive Summary

New Fuchsin (Basic Violet 2, C.I. 42520) is a highly methylated triarylmethane dye widely utilized in histochemistry, bio-labeling, and advanced optical materials. While the bulk of literature focuses on its highly conjugated, magenta-colored cationic salt form, understanding the New Fuchsin free base (often existing as the carbinol base in aqueous alkaline environments) is critical for researchers developing pH-sensitive probes, photochromic materials, and high-throughput screening assays.

This whitepaper provides an in-depth analysis of the absorption spectrum, wavelength characteristics, and ultrafast excited-state dynamics of the New Fuchsin free base. By examining the causality between its structural hybridization and optical properties, this guide establishes a rigorous framework for manipulating and measuring this compound in drug development and analytical chemistry.

Mechanistic Causality: Structural Hybridization and Spectral Shifts

The optical properties of New Fuchsin are entirely dictated by the hybridization state of its central methane carbon.

In neutral or mildly acidic conditions, New Fuchsin exists as a resonant cation [1]. The central carbon is sp2 hybridized, allowing extended π -conjugation across all three substituted aromatic rings. This massive delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the primary absorption maximum ( λmax ) into the visible spectrum at ~553–556 nm (magenta) [2].

Conversely, when exposed to alkaline conditions (pH > 9), the central carbon undergoes a nucleophilic attack by hydroxide ions ( OH− ), forming the carbinol free base [3]. This reaction rehybridizes the central carbon to sp3 , acting as an insulating node that shatters the extended π -conjugation. Consequently, the molecule behaves optically as three isolated aromatic systems. The HOMO-LUMO gap widens drastically, shifting the absorption entirely out of the visible spectrum and into the ultraviolet (UV) region ( λmax < 300 nm ), rendering the free base colorless [4].

Caption: Reversible structural transition between the highly conjugated cation and the UV-absorbing carbinol free base.

Quantitative Spectral Data

The absorption characteristics of New Fuchsin are highly sensitive to its protonation state, solvent polarity, and concentration (due to H- and J-aggregation). The table below synthesizes the spectral parameters critical for assay development.

| Molecular State | Solvent Environment | Absorption Maximum ( λmax ) | Extinction Coefficient ( ϵ ) | Visual Color |

| Cationic Salt | Water / 50% Ethanol | 553 – 556 nm [2] | >8.0×104M−1cm−1 | Deep Magenta |

| Cationic Salt (H-Aggregate) | DMF / High Conc. Aqueous | ~528 nm [5] | Variable | Purplish-Red |

| Carbinol Free Base | Toluene / Hexane | 250 – 280 nm | ∼1.5×104M−1cm−1 | Colorless |

| Leuco Base (Reduced) | Organic Solvents | ~260 nm | Low | Colorless |

Note: The bathochromic shift of ~8 nm observed in New Fuchsin compared to Pararosaniline is due to the electron-donating inductive effect of the additional methyl groups on the aromatic rings [6].

Ultrafast Photophysics and Excited State Dynamics

For researchers utilizing New Fuchsin in fluorescence-based high-throughput screening or photodynamic therapy, the excited-state relaxation dynamics of the molecule are paramount.

Upon photoexcitation of the cationic form at ~550 nm, the molecule enters the Franck-Condon region of the locally excited ( S1−LE ) state. However, due to the steric hindrance of the methyl groups and the rotational freedom of the dimethylaniline moieties, the molecule rapidly undergoes a torsional motion (rotation of ≈86∘ ) to form a Twisted Intramolecular Charge Transfer (TICT) state [5].

This TICT state facilitates an ultrafast non-radiative decay back to the ground state via a conical intersection, which severely quenches fluorescence in low-viscosity solutions. In rigid environments (e.g., bound to proteins or in thin films), this rotation is hindered, leading to a longer excited-state lifetime and measurable photoluminescence at ~586 nm[5].

Caption: Excited state relaxation dynamics of New Fuchsin via the TICT state pathway.

Self-Validating Experimental Protocol: Isolation and Spectral Analysis of the Free Base

Measuring the true absorption spectrum of the New Fuchsin free base in aqueous media is notoriously difficult because the carbinol base is highly lipophilic and tends to precipitate, causing severe light scattering artifacts in UV-Vis spectrophotometry.

To ensure scientific integrity, the following protocol utilizes a liquid-liquid extraction method coupled with a self-validating reversibility check.

Materials Required:

-

New Fuchsin (C.I. 42520) standard powder.

-

0.1 M HCl and 0.1 M NaOH.

-

Spectroscopic grade Toluene.

-

Quartz cuvettes (1 cm path length).

-

Dual-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Baseline Cation Measurement:

-

Dissolve 1 mg of New Fuchsin in 100 mL of deionized water (slightly acidified to pH 4 with HCl to ensure complete protonation).

-

Record the UV-Vis spectrum from 200 nm to 700 nm. Expected result: A sharp, intense peak at ~554 nm.

-

-

Alkaline Conversion:

-

Transfer 10 mL of the dye solution to a separatory funnel.

-

Add 0.1 M NaOH dropwise until the pH exceeds 10.0. The solution will visually decolorize as the sp2 carbon transitions to sp3 , forming the carbinol free base.

-

-

Phase Extraction (Crucial Step):

-

Add 10 mL of spectroscopic grade toluene to the funnel.

-

Agitate vigorously for 2 minutes, then allow the phases to separate. The lipophilic free base will partition entirely into the upper organic (toluene) layer.

-

-

Free Base Spectral Acquisition:

-

Carefully extract the toluene layer and place it in a quartz cuvette.

-

Record the UV-Vis spectrum against a pure toluene blank. Expected result: Complete absence of the 554 nm peak, with a new primary absorption band emerging in the UV region (250–280 nm).

-

-

Self-Validation (Reversibility Check):

-

To prove the molecule was not irreversibly degraded by the alkaline conditions, add 1 mL of 1.0 M HCl directly to the cuvette containing the toluene extract.

-

Vigorously mix. The immediate restoration of the deep magenta color confirms the structural integrity of the triarylmethane backbone. Re-scan to verify the return of the 554 nm peak.

-

Applications in Drug Development & Assays

Understanding the exact wavelength shifts between the free base and the cationic form is leveraged in several advanced applications:

-

Chemoselective Turn-On Probes: Triarylmethane derivatives like New Fuchsin are used to detect enzymatic activity or the presence of specific amines/aldehydes in high-throughput screening. The transition from the colorless free base (or leuco form) to the highly absorbing cation provides a massive signal-to-noise ratio for UV-Vis detection [7].

-

Schiff’s Reagent Optimization: New Fuchsin is a superior analog to basic fuchsin for creating Schiff's reagent. The reaction with sulfurous acid creates a colorless leucosulfonic acid. Upon reaction with aldehydes (e.g., hydrolyzed DNA in the Feulgen reaction), the complex restores the chromophore, yielding an absorption maximum that is significantly higher and more stable than that of pararosaniline [6].

References

-

National Center for Biotechnology Information (PubChem). "New Fuchsin | C22H24ClN3 | CID 14454445." PubChem Database. Available at: [Link]

-

National Center for Biotechnology Information (PubChem). "Benzenamine, 4-((4-amino-3-methylphenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-2-methyl-, monohydrochloride (New Fuchsin Free Base) | CID 18611." PubChem Database. Available at: [Link]

-

MDPI. "A Highly Efficient Graphene-Based Material for the Removal of Cationic Dyes from Aqueous Solutions." Materials. Available at: [Link]

-

ResearchGate. "Ultrafast Excited State Relaxation Dynamics of New Fuchsine‐ a Triphenylmethane Derivative Dye." ChemPhysChem. Available at:[Link]

-

ACS Publications. "Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity." Chemical Reviews. Available at:[Link]

Physicochemical Profiling and Isolation of New Fuchsin Free Base: A Technical Guide

Introduction & Mechanistic Rationale

New Fuchsin (also known as Magenta III or Basic Violet 2) is a synthetic triarylmethane dye widely utilized in histology, microbiology, and emerging pharmaceutical applications. Commercially, it is almost exclusively supplied as a hydrochloride salt (1)[1]. However, for advanced drug development workflows—particularly in liposomal formulations, solvent dyeing, and lipid bilayer penetration studies—the free base form is strictly required (2)[2].

The Causality of Ionization: The hydrochloride salt contains a positively charged iminium ion, rendering it highly hydrophilic and restricting its ability to passively diffuse across hydrophobic cellular membranes. By deprotonating the molecule to its free base (imine) form, the partition coefficient (LogP) is drastically shifted toward lipophilicity. This structural conversion acts as a self-validating system: the loss of water solubility and subsequent precipitation in aqueous media visually and chemically confirms the transition from salt to free base.

Physicochemical Specifications

Understanding the exact molecular weight and chemical formula is critical for stoichiometric calculations in assay development and mass spectrometry validation. The removal of the hydrochloric acid molecule fundamentally alters the mass and chemical behavior of the compound (3)[3].

Table 1: Comparative Physicochemical Data of New Fuchsin Variants

| Property | New Fuchsin (Hydrochloride Salt) | New Fuchsin (Free Base) |

| PubChem CID | 14454445 | 18612 |

| Chemical Formula | C₂₂H₂₄ClN₃ | C₂₂H₂₃N₃ |

| Molecular Weight | 365.9 g/mol | 329.4 g/mol |

| Exact Mass | 365.166 Da | 329.189 Da |

| Charge State | Cationic (+1) | Neutral (0) |

| Solubility Profile | Aqueous / Hydrophilic | Organic / Lipophilic |

Experimental Workflows

To obtain the free base for research applications, scientists must perform a controlled alkaline extraction. Below are self-validating protocols designed to ensure high-purity isolation and analytical verification.

Protocol A: Conversion and Isolation of New Fuchsin Free Base

Objective: To quantitatively convert the hydrophilic hydrochloride salt into the lipophilic free base via pH-mediated deprotonation.

-

Aqueous Dissolution: Dissolve 1.0 g of New Fuchsin Hydrochloride in 100 mL of deionized water under continuous magnetic stirring at ambient temperature.

-

Causality: Complete dissolution ensures that all iminium ions are homogeneously accessible for the subsequent acid-base reaction.

-

-

Alkalinization: Add 1.0 M Sodium Hydroxide (NaOH) dropwise while continuously monitoring the solution with a calibrated pH meter. Continue until the pH stabilizes above 9.0.

-

Causality: The pKa of the iminium nitrogen requires a highly alkaline environment to ensure >99% deprotonation, driving the equilibrium entirely toward the uncharged free base.

-

-

Phase Separation (Liquid-Liquid Extraction): Transfer the alkaline suspension to a separatory funnel. Add 50 mL of Dichloromethane (DCM) and invert gently to avoid emulsion formation.

-

Causality: The neutral free base is highly lipophilic and will partition into the lower organic (DCM) layer, leaving the sodium chloride byproduct isolated in the upper aqueous layer.

-

-

Desiccation and Recovery: Collect the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and evaporate the solvent using a rotary evaporator under reduced pressure. The resulting solid is the purified New Fuchsin free base.

Protocol B: Analytical Verification via LC-MS

Objective: To confirm the molecular weight (329.4 g/mol ) and purity of the isolated free base.

-

Sample Preparation: Reconstitute 1 mg of the extracted solid in 1 mL of LC-MS grade Methanol.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid).

-

Causality: Formic acid in the mobile phase will transiently re-protonate the free base during ionization, allowing it to be effectively detected in positive ion mode.

-

-

Mass Spectrometry (ESI+): Monitor for the precursor ion.

-

Validation: The exact monoisotopic mass of the free base is 329.189 Da. In ESI+ mode, the addition of a proton (H⁺) yields an expected mass-to-charge ratio (m/z) of 330.2 [M+H]⁺ . The absence of a chloride adduct or unreacted salt peaks validates the success of the conversion.

-

Process Visualization

Figure 1: Workflow for the conversion and analytical verification of New Fuchsin free base.

References

-

Title: New Fuchsin | C22H24ClN3 | CID 14454445 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

-

Title: New fuchsin free base | C22H23N3 | CID 18612 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

what is new fuchsin free base used for in microbiology

An In-Depth Technical Guide to New Fuchsin Free Base in Microbiology

Executive Summary

New Fuchsin (Basic Violet 2) is a synthetic triaminotriphenylmethane dye that has become an indispensable reagent in microbiology and histochemistry[1]. While it is most commonly distributed as a hydrochloride salt, the free base form (CID 18612) plays a highly specific, mechanistic role in lipophilic cellular penetration and enzymatic trapping[2]. This whitepaper explores the causality behind the use of New Fuchsin free base, detailing its structural mechanics in acid-fast staining of mycolic acid-rich bacteria and its application as a diazotized coupling agent in alkaline phosphatase (AP) immunostaining.

Chemical Mechanics: The Free Base vs. The Hydrochloride Salt

To understand the utility of New Fuchsin in microbiology, one must distinguish between its protonated salt and its unprotonated free base.

The free base of New Fuchsin is an imine structurally defined as 4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline[2]. Because it is the most highly methylated derivative among the basic fuchsin mixtures (compared to pararosaniline or rosaniline), the free base exhibits profound lipophilicity, with a calculated partition coefficient (LogP) of approximately 1.54[3].

The Causality of the "Trapping" Mechanism: In microbiological staining, the free base form is the active penetrant. When formulated in a phenolic solvent (carbol-fuchsin), the uncharged, lipophilic free base readily partitions into the waxy, hydrophobic mycolic acid envelope of Mycobacterium species[4]. Phenol acts as a lipid solvent and mordant, facilitating this entry[5].

Once the dye has penetrated the intracellular space, the sample is washed with an acid-alcohol decolorizer. The sudden drop in pH protonates the imine nitrogen of the free base, converting it into a hydrophilic cation[6]. Because charged, hydrophilic molecules cannot easily diffuse back across the hydrophobic mycolic acid barrier, the dye becomes permanently trapped inside the cell. This physical-chemical one-way valve is the fundamental mechanism behind "acid-fastness."

Caption: Mechanism of New Fuchsin free base penetrating mycolic acid and trapping via protonation.

Core Microbiological Applications

Acid-Fast Staining (Ziehl-Neelsen & Kinyoun)

The primary diagnostic use of New Fuchsin is the identification of acid-fast bacilli (AFB), such as Mycobacterium tuberculosis and Mycobacterium leprae. Standard aqueous dyes (like Gram stains) are repelled by the lipid-rich cell walls of these organisms. New Fuchsin is preferred over standard basic fuchsin because its extra methyl groups increase its affinity for lipids, resulting in a more intense, darker red/magenta stain that is highly resistant to aggressive decolorization[1].

Enzyme Histochemistry (Alkaline Phosphatase Immunostaining)

Beyond direct cellular staining, the primary aromatic amines of New Fuchsin free base can be diazotized in the laboratory (reacted with sodium nitrite and hydrochloric acid) to form a diazonium salt[7].

In immunohistochemistry (IHC), when endogenous peroxidase levels in a tissue sample are too high (rendering DAB/HRP systems ineffective), Alkaline Phosphatase (AP) is used as the reporter enzyme[8]. AP hydrolyzes a naphthol phosphate substrate into an insoluble phenolic derivative. The New Fuchsin diazonium salt then acts as a trapping agent, undergoing azo coupling with the phenol to produce a brilliant, insoluble magenta precipitate at the site of the antigen[9]. Crucially, unlike Fast Red, the New Fuchsin azo dye is insoluble in alcohol and xylene, allowing the slides to be permanently mounted using standard resinous media[10].

Caption: Alkaline phosphatase hydrolyzing naphthol phosphate to couple with New Fuchsin diazonium salt.

Quantitative Data & Comparative Analysis

Understanding the physicochemical properties of New Fuchsin is critical for formulating stable reagents. Table 1 summarizes the key differences between the free base and the hydrochloride salt, while Table 2 compares New Fuchsin to other triarylmethane derivatives.

Table 1: Physicochemical Properties of New Fuchsin Forms

| Property | New Fuchsin Free Base[2] | New Fuchsin Hydrochloride[11] |

| PubChem CID | 18612 | 14454445 |

| Molecular Formula | C₂₂H₂₃N₃ | C₂₂H₂₄ClN₃ |

| Molecular Weight | 329.4 g/mol | 365.9 g/mol |

| LogP (Lipophilicity) | ~1.54 (Highly Lipophilic) | < 0 (Hydrophilic, Water Soluble) |

| Primary State | Unprotonated Imine | Monohydrochloride Salt |

| Microbiological Role | Lipid penetrant, Diazotization precursor | Commercial storage form, Aqueous stain |

Table 2: Components of Basic Fuchsin Mixtures

| Dye Component | Methyl Groups | Lipophilicity | Staining Intensity for AFB |

| Pararosaniline | 0 | Low | Moderate; easily washes out if under-heated. |

| Rosaniline | 1 | Medium | Good; standard component of basic fuchsin. |

| Magenta II | 2 | High | Very Good; strong lipid affinity. |

| New Fuchsin | 3 | Highest | Excellent; deep magenta, highly resistant to acid. |

Self-Validating Experimental Protocols

Protocol 1: Preparation and Application of New Fuchsin Acid-Fast Stain

This protocol utilizes the lipophilic nature of New Fuchsin to penetrate AFB. The self-validating step is the acid-alcohol wash: if the dye was not successfully trapped as a protonated cation within the mycolic acid, the entire slide will decolorize.

Reagent Preparation:

-

Dissolve 1.0 g of New Fuchsin (converted to free base in solution) in 10 mL of 100% Ethanol[5].

-

In a separate flask, dissolve 5.0 g of Phenol crystals in 100 mL of distilled water[5].

-

Mix the two solutions thoroughly and filter through qualitative filter paper to remove undissolved particulates.

Staining Workflow:

-

Fixation: Heat-fix the bacterial smear on a glass slide.

-

Primary Staining: Flood the slide with the New Fuchsin-Phenol solution. Gently heat the underside of the slide with a Bunsen burner until steam rises (do not boil). Let sit for 5 minutes[5]. (Causality: Heat increases the kinetic energy of the mycolic acid lipids, allowing the lipophilic free base to diffuse inward).

-

Washing: Rinse gently with distilled water.

-

Decolorization (The Trapping Step): Flood the slide with 1% Acid-Alcohol (1% HCl in 70% Ethanol) for 15–30 seconds until the runoff is clear[12]. (Causality: The acid protonates the dye, rendering it lipid-insoluble and trapping it inside the AFB).

-

Counterstaining: Flood with Methylene Blue for 1 minute to stain non-acid-fast organisms, then rinse and dry[5].

Protocol 2: Diazotization of New Fuchsin for AP Immunostaining

This protocol converts the primary amines of New Fuchsin into a diazonium salt for chromogenic trapping.

-

Activation: Mix 0.1 mL of 5% New Fuchsin (in 2N HCl) with 0.1 mL of 4% Sodium Nitrite (NaNO₂). Incubate for 1-2 minutes at room temperature until the solution turns pale yellow. (Causality: Nitrous acid generated in situ converts the primary aromatic amine of the free base into a highly reactive diazonium electrophile).

-

Buffer Preparation: Add the activated mixture to 10 mL of 0.05 M Tris-HCl buffer (pH 8.7) containing 2-5 mg of Naphthol AS-BI phosphate.

-

Application: Apply the solution to the tissue section (pre-treated with AP-conjugated antibodies) and incubate for 15–40 minutes[10].

-

Validation: Observe under a microscope. A successful reaction yields a brilliant, alcohol-insoluble magenta precipitate at the antigen site[9].

Conclusion

New Fuchsin free base is far more than a simple colorant; it is a highly engineered molecular tool. Its unique structure—specifically its high degree of methylation and unprotonated lipophilicity—allows it to bypass the formidable mycolic acid defenses of mycobacteria. By leveraging the pH-dependent shift between its lipophilic free base and its hydrophilic protonated salt, microbiologists can definitively trap the dye inside pathogens, ensuring accurate diagnostics. Furthermore, its chemical reactivity enables robust, permanent enzyme histochemistry, securing its place as a cornerstone reagent in modern laboratory science.

Sources

- 1. stainsfile.com [stainsfile.com]

- 2. New fuchsin free base | C22H23N3 | CID 18612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ucplchem.com [ucplchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. microrao.com [microrao.com]

- 6. Ziehl–Neelsen stain - Wikipedia [en.wikipedia.org]

- 7. New fuchsine - Wikipedia [en.wikipedia.org]

- 8. Two Kinds of Enzymes Widely Used in Immunostaining - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 9. EP2334827B1 - Method for chromogenic detection of two or more target molecules in a single sample - Google Patents [patents.google.com]

- 10. biogenex.com [biogenex.com]

- 11. New Fuchsin | C22H24ClN3 | CID 14454445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. webpath.med.utah.edu [webpath.med.utah.edu]

Unraveling the Interaction Dynamics Between New Fuchsin Free Base and Nucleic Acids: Mechanisms, Methodologies, and Applications

As the demands of molecular diagnostics and electrocatalytic biosensing evolve, understanding the precise physicochemical interactions between histological dyes and nucleic acids is paramount. New Fuchsin (Basic Violet 2) is a highly methylated triarylmethane dye. While its cationic salt form is widely recognized, its free base form —an unprotonated imine/carbinol pseudobase—exhibits unique structural dynamics that fundamentally alter its interaction with DNA and RNA.

This technical guide dissects the mechanistic pathways, quantitative metrics, and self-validating experimental protocols governing the interaction between New Fuchsin free base and nucleic acids.

Chemical Profiling & Structural Dynamics

The transition between the cationic salt and the free base of New Fuchsin is strictly governed by pH and the polarity of the microenvironment . Under alkaline conditions or within lipophilic domains, the dye converts into its free base form.

Why does this matter? The free base is uncharged, colorless, and highly lipophilic. This allows it to permeate cellular and nuclear membranes with an efficiency that the protonated cation cannot match. Once localized near the polyanionic DNA backbone or within the acidic microenvironment of the nucleus, the free base can either undergo local protonation to re-establish electrostatic contacts or act as a potent nucleophile in targeted covalent assays .

Mechanistic Pathways of Nucleic Acid Interaction

A. Non-Intercalating Major Groove Binding

Contrary to planar aromatic dyes (e.g., ethidium bromide), triarylmethane dyes possess a bulky, propeller-like steric conformation that prevents classical base-pair intercalation. Linear dichroism (LD) and circular dichroism (CD) studies confirm that New Fuchsin binds to exposed hydrophobic regions within the major groove of B-form DNA. The free base's lipophilicity drives the initial hydrophobic association, which is subsequently stabilized by electrostatic contacts between the dye's amino groups and the phosphoribose chain upon microenvironmental protonation .

B. Covalent Schiff Base Formation (Feulgen Reaction)

In quantitative DNA cytometry, the free base of New Fuchsin is the critical active agent. The Feulgen reaction relies on the acid hydrolysis of DNA to selectively remove purine bases, exposing highly reactive aldehyde groups at the apurinic sites. The decolorized free base of New Fuchsin (acting as Schiff's reagent) functions as a nucleophile, directly attacking these aldehydes to form a highly stable, magenta-colored covalent Schiff base .

C. Electrocatalytic Redox Interactions

In advanced biosensor architectures, New Fuchsin free base is immobilized onto graphene oxide matrices via strong π−π stacking interactions. This hybrid matrix exhibits exceptional electrocatalytic activity. When DNA adsorbs onto the modified electrode, the New Fuchsin free base acts as an electron transfer mediator, lowering the overpotential required to oxidize the DNA bases (Guanine, Adenine, Thymine, Cytosine), thereby enabling their simultaneous electrochemical detection .

Interaction pathways of New Fuchsin free base with B-form DNA targets.

Quantitative Data: Comparative Interaction Metrics

To select the appropriate application for New Fuchsin, researchers must evaluate the binding affinities and detection limits associated with each interaction modality.

| Interaction Modality | Primary Mechanism | Binding Affinity / Sensitivity | Key Application |

| Major Groove Binding | Hydrophobic & Electrostatic | K1≈104−105M−1 | Structural Probing (LD/CD) |

| Feulgen Reaction | Covalent Schiff Base | Stoichiometric (1:1 with aldehydes) | Quantitative Image Cytometry |

| Electrocatalytic Sensing | Redox Electron Transfer | LOD: Low μM to nM range | Multiplexed DNA Base Profiling |

Experimental Protocols: Self-Validating Systems

True scientific rigor requires protocols that inherently validate their own success or failure. The following workflows are designed with internal causality and self-validation mechanisms.

Protocol A: Quantitative DNA Cytometry via New Fuchsin Feulgen Reaction

Causality: The precision of this assay relies on strictly controlled hydrolysis and the selective removal of non-covalently bound dye.

-

Acid Hydrolysis: Submerge fixed tissue slides in 1N HCl at exactly 60°C for 10 minutes.

-

Causality: This specific time-temperature matrix strips purines to create aldehydes without severing the phosphodiester backbone.

-

-

Nucleophilic Attack: Immerse slides in New Fuchsin Schiff’s reagent (free base form, decolorized via potassium metabisulfite) for 30–60 minutes in the dark.

-

Self-Validation (Bisulfite Wash): Rinse slides in three consecutive changes of 0.5% potassium metabisulfite for 2 minutes each.

-

Validation Mechanism: Because the Schiff base formation is covalent, the bisulfite selectively strips away any electrostatically adsorbed or trapped dye. If the wash is skipped, background noise invalidates the stoichiometry. The remaining magenta signal is strictly proportional to the DNA content.

-

-

Dehydration & Imaging: Dehydrate through graded ethanol, clear in xylene, and quantify via absorbance cytometry at ~560 nm.

Protocol B: Fabrication of Graphene-New Fuchsin Biosensors for DNA Base Detection

Causality: Graphene provides the conductive surface area, while the lipophilic New Fuchsin free base acts as the π -stacked electrocatalyst.

-

Matrix Synthesis: Disperse Graphene Oxide (GO) in aqueous solution and drop-cast onto a Glassy Carbon Electrode (GCE). Dry under an infrared lamp.

-

Free Base Immobilization: Incubate the modified GCE in a slightly alkaline solution of New Fuchsin to favor the free base form.

-

Causality: The uncharged free base maximizes π−π stacking interactions with the hexagonal carbon lattice of the graphene, preventing the dye from leaching into the aqueous electrolyte.

-

-

Analyte Adsorption: Introduce the target DNA sample (hydrolyzed to expose free bases) onto the electrode surface for 5 minutes.

-

Self-Validation (DPV Measurement): Execute Differential Pulse Voltammetry (DPV) from 0.4V to 1.4V.

-

Validation Mechanism: DPV is chosen over Cyclic Voltammetry because it suppresses background capacitive charging currents. The system self-validates by producing four distinct, baseline-resolved oxidation peaks. If cross-talk or incomplete electron transfer occurs, the peaks will merge, immediately flagging a failed sensor matrix.

-

Workflow for the fabrication and validation of the Graphene-New Fuchsin DNA biosensor.

References

-

New fuchsin free base | C22H23N3 | CID 18612 Source: PubChem, National Center for Biotechnology Information URL:[Link]

-

Effect of dye aggregation on triarylmethane-mediated photoinduced damage of hexokinase and DNA Source: Journal of Photochemistry and Photobiology B: Biology URL:[Link]

-

Linear dichroism studies of binding site structures in solution. Complexes between DNA and basic arylmethane dyes Source: Biophysical Chemistry URL:[Link]

-

Simultaneous Detection of DNA Bases on Electrodes Chemically Modified with Graphene-New Fuchsin Source: International Journal of Electrochemical Science URL:[Link]

toxicity and safety data sheet for new fuchsin free base

An In-Depth Technical Guide to the Toxicological Profiling and Safety Protocols for New Fuchsin Free Base

Executive Overview

As a Senior Application Scientist, I frequently encounter triarylmethane dyes in both histological applications and early-stage drug development. While the hydrochloride salt of New Fuchsin (Basic Violet 2) is widely documented, the free base form presents a unique toxicokinetic profile. Stripped of its hydrochloride moiety, the free base exhibits significantly higher lipophilicity. This chemical shift alters its solubility, enhancing dermal penetration and cellular uptake, thereby necessitating a rigorous re-evaluation of its Safety Data Sheet (SDS) and handling protocols.

This whitepaper synthesizes the mechanistic causality of New Fuchsin free base toxicity, outlines field-proven handling directives, and provides a self-validating experimental protocol for in vitro safety screening.

Molecular Causality & Toxicological Mechanisms

The toxicity of New Fuchsin free base is fundamentally driven by its molecular architecture—a central carbon bound to three aromatic rings with amine functional groups.

-

Hepatotoxicity: Upon systemic absorption, the highly lipophilic free base partitions rapidly into the hepatic portal system. In the liver, cytochrome P450 (CYP450) enzymes attempt to clear the xenobiotic. However, the aromatic amines undergo N-hydroxylation, generating reactive electrophilic metabolites. High-dose exposure in mammalian models has demonstrated centrilobular hepatocytic hypertrophy, directly linked to this metabolic stress[1].

-

Carcinogenicity & Mutagenesis: New Fuchsin is classified under GHS as a Category 2 Carcinogen (H351: Suspected of causing cancer)[2]. The causality lies in the ability of its reactive intermediates to form covalent adducts with DNA bases, potentially leading to chromosomal aberrations, though in vivo micronucleus tests have sometimes yielded mixed or inconclusive results[1].

-

Irritation & Aquatic Toxicity: The compound is a severe eye (H319) and skin (H315) irritant[3]. Furthermore, its stability and resistance to photodegradation make it highly persistent and very toxic to aquatic life (H410)[2].

Toxicokinetic Pathway Visualization

Fig 1: Toxicokinetic pathway of New Fuchsin free base highlighting hepatic biotransformation.

Quantitative Safety & Hazard Data

To facilitate rapid risk assessment, the quantitative toxicological data and GHS classifications for New Fuchsin are summarized below. Note that accurate erythema scoring during dermal toxicity testing is often confounded by the intense magenta staining of the tissue itself[1].

| Hazard Category | GHS Classification | Toxicological Data / Field Observations |

| Acute Oral Toxicity | Low Acute Hazard | LD50 (Rat) > 2000 mg/kg[1]. |

| Skin Corrosion/Irritation | Category 2 (H315) | Irritant; intense skin staining complicates visual assessment[4]. |

| Serious Eye Damage | Category 2 (H319) | Severe irritant; requires immediate mechanical flushing[2]. |

| Carcinogenicity | Category 2 (H351) | Suspected of causing cancer; IARC Group 3[3]. |

| STOT - Single Exposure | Category 3 (H335) | May cause respiratory irritation via dust inhalation[4]. |

| Aquatic Toxicity | Category 1 (H400/H410) | Very toxic to aquatic life with long-lasting environmental effects[2]. |

Occupational Safety & Handling Protocols (SDS Directives)

Handling the free base requires stringent engineering controls due to its propensity to form fine, highly penetrative dust.

-

Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator with HEPA filtration[2].

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 particulate respirator to prevent inhalation of aerosolized free base (mitigating H335 risks)[4].

-

Dermal: Double-gloving with nitrile gloves. The free base's lipophilicity allows it to permeate compromised latex rapidly.

-

Ocular: Unvented chemical splash goggles.

-

-

Spill Management: Do not use dry sweeping. Contain spills using a damp absorbent pad or a HEPA-filtered vacuum. Clean the residual stain with a weak acidic solution (e.g., 1% acetic acid) to protonate the free base, increasing its aqueous solubility for easier removal, followed by standard detergent[4].

Experimental Workflow: Self-Validating In Vitro Hepatotoxicity Screening

When screening highly colorimetric compounds like New Fuchsin, standard colorimetric assays (e.g., MTT or WST-8) are fundamentally flawed. The dye's intrinsic absorbance (peak ~540-550 nm) overlaps with the assay readouts, causing false-positive viability signals.

To ensure scientific integrity , the following protocol utilizes a self-validating orthogonal approach, pairing a luminescent assay with a fluorometric assay to bypass optical interference.

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

-

Seed HepG2 (human hepatocellular carcinoma) cells at 1×104 cells/well in two parallel 96-well plates: one opaque-walled (for luminescence) and one clear-bottom (for fluorescence).

-

Incubate for 24 hours at 37°C, 5% CO 2 to allow monolayer adherence.

Step 2: Compound Preparation & Dosing

-

Causality Check: Because the free base is poorly soluble in water, dissolve it in 100% DMSO to create a 10 mM stock.

-

Dilute the stock in culture media to create a 7-point dose-response curve (0.1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

-

Treat the cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (50 µM Chlorpromazine, a known hepatotoxin).

Step 3: Orthogonal Readouts (The Self-Validating Mechanism)

-

Readout A (Metabolic Viability): To the opaque plate, add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo®). Lyse the cells and measure luminescence. Why? Luminescence does not rely on light absorbance, completely bypassing the magenta dye's interference.

-

Readout B (Membrane Integrity): From the clear plate, transfer 50 µL of supernatant to a new assay plate. Add a fluorometric Lactate Dehydrogenase (LDH) substrate (e.g., Resorufin-based, Ex/Em ~560/590 nm). Why? Measuring the release of intracellular LDH confirms that a drop in ATP is due to actual cell death (membrane rupture) rather than just metabolic stalling.

Step 4: Data Synthesis

-

Plot the dose-response curves. The assay is considered validated only if the IC 50 calculated from ATP depletion closely matches the EC 50 of LDH release.

References

-

Opinion of the SCCNFP on B115, Basic Violet 2 Source: European Commission (Scientific Committee on Cosmetic Products and Non-Food Products) URL:[Link]

-

New Fuchsin | C22H24ClN3 | CID 14454445 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

-

Safety Data Sheet: New fuchsin (C.I. 42520) Source: Carl Roth GmbH + Co. KG URL:[Link]

Sources

how to prepare schiff reagent using new fuchsin free base

Application Note: Preparation and Validation of Schiff Reagent Using New Fuchsin Free Base

Target Audience: Researchers, scientists, and drug development professionals specializing in histochemistry, pathology, and molecular diagnostics.

Introduction & Mechanistic Rationale

Schiff’s reagent is a cornerstone formulation in histochemistry, universally employed for the detection of aldehydes in protocols such as the Periodic Acid-Schiff (PAS) stain and the Feulgen reaction[1],[2]. Traditionally, this reagent is prepared using "Basic Fuchsin," which is notoriously a variable mixture of four distinct dyes: pararosaniline, rosaniline, magenta II, and new fuchsin[1],[3]. This inherent batch-to-batch variability frequently compromises assay reproducibility.

To engineer a more consistent and sensitive assay, modern protocols substitute the mixed dye with purified New Fuchsin (C.I. 42520) . As a uniformly mono-methylated derivative, New Fuchsin yields a deeper, more robust magenta signal and superior stoichiometric consistency[1],[2].

The Free Base Challenge: Most commercial dyes are supplied as hydrochloride salts. However, when formulating from the New Fuchsin free base (CID 18612), researchers face a critical solubility barrier. The free base lacks a chloride counterion, rendering it uncharged and virtually insoluble in neutral aqueous environments[3],[4]. Attempting to dissolve the free base directly in boiling water will result in a failed, heterogeneous suspension. To bypass this, our protocol integrates an initial acid-driven protonation step. The addition of Hydrochloric Acid (HCl) protonates the amine functionalities, generating the highly soluble triarylmethane cation in situ prior to bisulfite reduction[5].

Chemical Mechanism of the Schiff Test

The synthesis and application of Schiff reagent rely on a precise sequence of structural disruptions and restorations:

-

Sulfonation (Decolorization): The addition of potassium metabisulfite in an acidic medium generates sulfurous acid. This acid sulfonates the central carbon of the New Fuchsin dye, disrupting its extended pi-electron conjugated system[2]. This transforms the magenta solution into a colorless adduct known as "leucofuchsin"[1],[2].

-

Aldehyde Detection (Color Restoration): When the colorless leucofuchsin encounters an aldehyde (e.g., from hydrolyzed DNA or oxidized carbohydrates), the free, uncharged aromatic amine groups react to form aldimine groups (Schiff bases)[2]. This reaction restores the conjugated chromophore, yielding a stable, quantifiable magenta/purple complex[1],[2].

Chemical mechanism: New Fuchsin free base to active Schiff reagent and aldehyde detection.

Quantitative Data: Dye Comparison

To justify the transition from traditional Basic Fuchsin to New Fuchsin, the following table summarizes the critical physicochemical differences impacting assay performance.

| Parameter | Traditional Basic Fuchsin | New Fuchsin (C.I. 42520) |

| Chemical Composition | Variable mixture (Pararosaniline, Rosaniline, Magenta II, New Fuchsin)[1],[3] | Pure, uniformly mono-methylated derivative[1],[2] |

| Absorbance Maximum (λmax) | Variable (~540–550 nm) | ~553–556 nm (in 50% ethanol)[1] |

| Batch-to-Batch Consistency | Low to Moderate[1] | High[1],[6] |

| Staining Intensity | Standard absorption | Higher absorption (Deeper magenta)[1] |

| Free Base Aqueous Solubility | Slightly soluble[3] | Insoluble (Requires strict acid dissolution)[3],[4] |

Experimental Protocol: Step-by-Step Methodology

This protocol is engineered as a self-validating system, ensuring that the final reagent is both chemically active and free of background-inducing impurities.

Required Reagents:

-

New Fuchsin Free Base (1.0 g)

-

Distilled Water (180 mL)

Step 1: Acidic Dissolution (Protonation)

-

Weigh exactly 1.0 g of New Fuchsin free base.

-

Suspend the powder in 180 mL of distilled water. (Note: The free base will remain largely undissolved at this stage[3]).

-

Add 20 mL of 1N HCl to the suspension[1].

-

Heat the mixture gently to 50°C while stirring continuously[1]. The acid will protonate the free base, converting it into the highly soluble hydrochloride salt and yielding a deep magenta solution[5],[4].

Step 2: Sulfonation (Leucofuchsin Formation)

-

Remove the solution from heat and allow it to cool to 25°C[1].

-

Add 2.0 g of Potassium Metabisulfite (K₂S₂O₅) and mix thoroughly until completely dissolved[1],[7].

Step 3: Incubation

-

Transfer the solution to an amber or foil-wrapped bottle to protect it from light.

-

Incubate in the dark at room temperature for 24 to 48 hours[1],[8]. The solution will transition from magenta to a pale yellow or colorless state as the conjugated system is disrupted[1].

Step 4: Charcoal Purification

-

Add 0.5 to 1.0 g of activated charcoal to the pale yellow solution[1],[7].

-

Filter the solution immediately through Whatman No. 1 filter paper[1]. The resulting filtrate must be crystal clear and colorless.

-

Store the final reagent in a tightly sealed, dark bottle at 4°C[1],[6].

Step-by-step experimental workflow for Schiff reagent preparation and validation.

Quality Control & Troubleshooting Causality

Self-Validation (QC Test): To verify the potency of the synthesized reagent, add 2-3 drops of the final Schiff reagent to 1 mL of 37% formaldehyde[1]. A rapid, instantaneous development of a deep reddish-purple (magenta) color confirms the successful restoration of the chromophore via Schiff base formation[1],[2].

Troubleshooting Guide:

-

Failure Mode 1: The reagent remains pink/red after the 48-hour incubation.

-

Causality: Insufficient SO₂ generation. This occurs if the potassium metabisulfite has degraded/oxidized into sulfate over time, or if the container was not sealed properly, allowing SO₂ gas to escape before sulfonation could complete.

-

Resolution: Discard the batch. Always use fresh, tightly capped K₂S₂O₅.

-

-

Failure Mode 2: The reagent passes QC but yields weak staining in tissue sections.

-

Causality: Over-purification during Step 4. Activated charcoal is highly porous. Excessive amounts (>1.0 g) or prolonged exposure (>2 minutes) will cause the charcoal to adsorb not only the oxidized impurities but also the active leucofuchsin molecules[1],[6].

-

Resolution: Strictly adhere to the 1-2 minute maximum charcoal exposure time before filtration.

-

References

-

Unacademy. "Notes on Schiff Reagent and Test." Unacademy. Available at: [Link]

-

StainsFile. "Lillie's Formulation - Schiff Reagent." StainsFile. Available at: [Link]

-

Wikipedia. "Schiff test." Wikipedia. Available at:[Link]

-

Sakura Finetek USA. "New Fuchsin For Old - In Schiff's Reagent." Technical Bulletin for Histotechnology. Available at: [Link]

-

Biological Stain Commission. "Glossary." Biological Stain Commission. Available at:[Link]

- Google Patents. "US4753891A - Schiff test for rapid detection of low levels of aldehydes." Google Patents.

-

PubChem. "New Fuchsin | CID 14454445." National Library of Medicine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Schiff test - Wikipedia [en.wikipedia.org]

- 3. biologicalstaincommission.org [biologicalstaincommission.org]

- 4. New Fuchsin | C22H24ClN3 | CID 14454445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4753891A - Schiff test for rapid detection of low levels of aldehydes - Google Patents [patents.google.com]

- 6. sakuraus.com [sakuraus.com]

- 7. stainsfile.com [stainsfile.com]

- 8. Notes on Schiff Reagent and Test [unacademy.com]

Introduction: Redefining the Gold Standard for Acid-Fast Bacilli Detection

An Application Scientist's Guide to High-Fidelity Acid-Fast Staining Using New Fuchsin Free Base

For over a century, the microscopic detection of acid-fast bacilli (AFB), particularly Mycobacterium tuberculosis, has been a cornerstone of clinical diagnostics.[1] The defining characteristic of these organisms is the high concentration of mycolic acid in their cell walls, a waxy, lipid-rich layer that makes them impervious to common staining methods like the Gram stain.[2][3] The classic Ziehl-Neelsen (ZN) technique, developed in the late 19th century, overcame this challenge by using a combination of a primary stain (carbol-fuchsin) and heat to drive the dye into the mycobacterial cell wall.[1][4]

While the ZN method is robust, its efficacy is highly dependent on the quality and composition of the primary stain, carbol-fuchsin. Historically, this stain has been prepared using "basic fuchsin," a variable mixture of triaminotriphenylmethane dyes, including pararosaniline, rosaniline, and New Fuchsin.[5] This variability can lead to inconsistencies in staining intensity and reliability.